molecular formula C14H12N4OS B12924125 2-Amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 918901-51-6

2-Amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B12924125
CAS No.: 918901-51-6
M. Wt: 284.34 g/mol
InChI Key: FNXNNWDIHNIVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, furan, propylthio, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridine ring followed by the introduction of the furan, propylthio, and dicarbonitrile groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring and the propylthio group can be oxidized under specific conditions.

    Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.

    Substitution: The amino and propylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to furanones, while reduction of the dicarbonitrile groups could yield diamines.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile would depend on its specific interactions with molecular targets. For example, in a biological context, it could bind to enzymes or receptors, modulating their activity. The pathways involved would be elucidated through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile include other pyridine derivatives with various substituents. Examples include:

  • 2-Amino-4-(thiophen-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(furan-2-yl)-6-(methylthio)pyridine-3,5-dicarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

CAS No.

918901-51-6

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-propylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H12N4OS/c1-2-6-20-14-10(8-16)12(11-4-3-5-19-11)9(7-15)13(17)18-14/h3-5H,2,6H2,1H3,(H2,17,18)

InChI Key

FNXNNWDIHNIVBU-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.